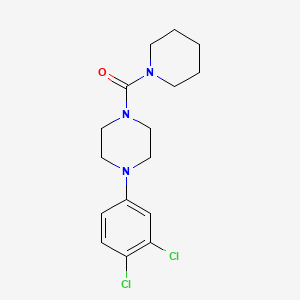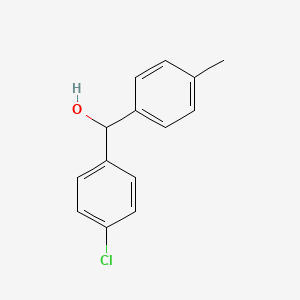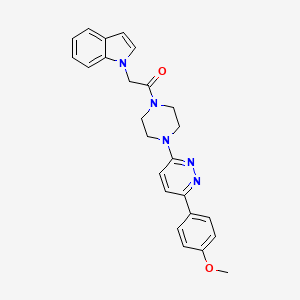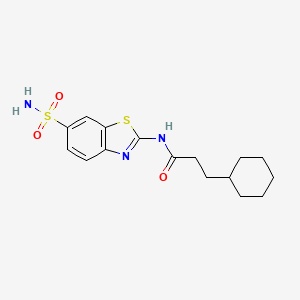
(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3,4-Dichlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21Cl2N3O and its molecular weight is 342.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lurasidone: Efficacy and Safety
Lurasidone is a novel benzisothiazole, second-generation antipsychotic drug developed for treating psychotic and major affective disorders. It has shown efficacy and tolerability for short-term treatment of schizophrenia and acute bipolar depression. Its distinctive pharmacodynamic profile, with a low risk of weight gain, metabolic, or cardiac abnormalities, marks its significance in clinical use, although it may have a higher risk of akathisia compared to other modern antipsychotics. Long-term benefits and effects in schizophrenia and bipolar disorder remain to be adequately tested (Pompili et al., 2018).
Piperazine Derivatives: Therapeutic Uses
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in a plethora of drugs with various therapeutic uses. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules. Piperazine-based molecules show broad potential, indicating a successful emergence as a pharmacophore for designing drug-like elements for various diseases. This underscores the flexibility and significance of piperazine derivatives in medicinal chemistry (Rathi et al., 2016).
Organochlorine Compounds: Environmental Impact
The impact of chlorophenol compounds, such as 2,4-dichlorophenol, on the aquatic environment has been reviewed extensively. These compounds generally exert moderate toxic effects on mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. The persistence and bioaccumulation potential of these compounds depend on environmental conditions, highlighting the need for further research on their environmental fate and effects (Krijgsheld & Gen, 1986).
Arylcycloalkylamines: Pharmacophoric Roles
Arylcycloalkylamines, including phenyl piperidines and piperazines, play critical pharmacophoric roles in several antipsychotic agents. Research indicates that arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors, highlighting the importance of these groups in developing selective and potent therapeutic agents (Sikazwe et al., 2009).
Eigenschaften
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O/c17-14-5-4-13(12-15(14)18)19-8-10-21(11-9-19)16(22)20-6-2-1-3-7-20/h4-5,12H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBONTQVZEYKSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2550299.png)
![Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550300.png)
![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)
![2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2550303.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2550306.png)







![(3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile](/img/structure/B2550316.png)

